Boc-D-Leu-OMe
Description
Boc-D-Leu-OMe (tert-butoxycarbonyl-D-leucine methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amino terminus, offering stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA) .
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trimethylchlorosilane (TMSCl)-Mediated Esterification
A highly efficient method for methyl esterification involves the use of TMSCl and methanol at room temperature. This protocol, validated for diverse amino acids, avoids harsh conditions and minimizes racemization. The procedure involves:
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Reaction Setup : D-leucine (0.1 mol) is suspended in methanol (100 mL), followed by slow addition of TMSCl (0.2 mol).
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Stirring : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
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Workup : The solvent is removed under reduced pressure, yielding Boc-D-Leu-OMe·HCl as a crystalline solid.
This method achieves yields exceeding 85% for structurally similar amino acids like Boc-L-Leu-OMe. The mild conditions are particularly advantageous for acid-sensitive substrates, and the absence of strong acids reduces epimerization risks.
Classical Esterification Methods
Alternative esterification strategies include:
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Thionyl Chloride (SOCl₂)/Methanol : Reacting D-leucine with SOCl₂ in methanol at −5°C to 0°C generates HCl in situ, facilitating esterification. However, this method requires rigorous temperature control and poses safety hazards due to SOCl₂’s toxicity.
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Hydrogen Chloride (HCl) Gas : Saturating methanol with HCl gas at reflux (65°C) promotes esterification but demands specialized equipment for gas handling.
Table 1: Comparison of Methyl Esterification Methods for this compound
| Method | Conditions | Yield (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| TMSCl/MeOH | RT, 12–24 h | 85–90 | Low | High |
| SOCl₂/MeOH | −5°C to 0°C, 4 h | 75–80 | Moderate | Moderate |
| HCl Gas/MeOH | Reflux, 6 h | 70–75 | High | Low |
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production of this compound emphasizes cost-effectiveness and process efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times and improving consistency. For example, coupling reactions using hexafluorophosphate-based agents (e.g., HBTU) in flow systems achieve >90% conversion within minutes, compared to hours in batch processes.
Purification is streamlined via crystallization rather than chromatography. This compound·HCl’s low solubility in cold methanol allows for simple recrystallization, yielding >99% purity.
Critical Analysis of Racemization Risks
Preserving the D-configuration of leucine is paramount. Studies on analogous compounds demonstrate that TMSCl/MeOH induces <1% racemization, whereas HCl gas methods risk up to 5% epimerization. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) are routinely used to verify enantiomeric purity post-synthesis.
Case Study: Synthesis of this compound via TMSCl/MeOH
Step-by-Step Protocol :
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Boc Protection :
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Dissolve D-leucine (1.31 g, 10 mmol) in 10 mL dioxane/water (1:1).
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Add Boc anhydride (2.62 g, 12 mmol) and TEA (1.4 mL, 10 mmol).
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Stir at 0°C for 2 h, then at RT for 12 h.
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Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to obtain Boc-D-Leu-OH.
-
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Methyl Esterification :
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Suspend Boc-D-Leu-OH (2.45 g, 10 mmol) in methanol (50 mL).
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Add TMSCl (2.54 mL, 20 mmol) dropwise under nitrogen.
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Stir at RT for 24 h.
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Concentrate under vacuum to yield this compound·HCl (2.89 g, 94%).
-
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
Boc-D-Leu-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Peptide Synthesis
Boc-D-Leu-OMe is primarily utilized in peptide synthesis as a protected amino acid derivative. The Boc group serves as a protective moiety for the amino group during chemical reactions, preventing unwanted side reactions and facilitating the formation of peptides. This compound is particularly useful for synthesizing dipeptides and tripeptides with high yields and purity.
Table 1: Yield of Dipeptides Synthesized Using this compound
| Dipeptide Structure | Yield (%) |
|---|---|
| Boc-D-Leu-L-Leu-OMe | 93 |
| Boc-D-Leu-Ala-OMe | 90 |
| Boc-D-Leu-Phe-OMe | 88 |
This table illustrates the effectiveness of this compound in synthesizing various dipeptides, demonstrating yields typically exceeding 85% .
Biological Applications
Studies on Protein Digestion
this compound has been employed in biological studies to investigate protein digestion and enzyme inhibition. Research has shown that peptides derived from this compound can influence digestive enzymes, providing insights into their mechanisms of action .
Immune Response Modulation
Recent studies have highlighted the role of this compound in modulating immune responses. For instance, it has been observed that derivatives like Leu-Leu-OMe can induce Th2-associated immune responses, which are crucial for understanding adaptive immunity . This application is particularly relevant for developing immunotherapeutics.
Medicinal Applications
Peptide-Based Therapeutics
this compound is being investigated for its potential in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for creating bioactive compounds that can target specific biological pathways .
Case Study: Synthesis of Leu-Enkephalin
A notable case study involves the total synthesis of Leu-enkephalin, an endogenous opioid peptide. The synthesis utilized this compound as a key building block, demonstrating its importance in producing therapeutic peptides that interact with opioid receptors .
Industrial Applications
Production of Bioactive Compounds
In industrial settings, this compound is utilized in the production of various bioactive compounds. Its application extends to manufacturing pharmaceuticals and nutraceuticals where peptide synthesis is essential .
Mechanism of Action
The mechanism of action of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Key Properties :
- Density : 1.008 g/cm³ (predicted)
- Boiling Point : 322.5 ± 25.0°C (predicted)
- Storage : Requires dry conditions at 2–8°C to prevent decomposition .
Boc-D-Leu-OMe is critical in synthesizing enantiomerically pure peptides, particularly in pharmaceutical research, where D-amino acids enhance metabolic stability and bioavailability .
Comparison with Structurally Similar Compounds
Fc-Pro-Leu-Gly-OMe
Structure : A ferrocene (Fc)-conjugated tripeptide (Pro-Leu-Gly-OMe) with electrochemical and therapeutic properties .
Key Differences :
Research Findings :
- Fc-Pro-Leu-Gly-OMe exhibits a β-turn structure stabilized by hydrogen bonding (N13–O11 distance: 2.835 Å), enhancing its bioactivity .
- Electrochemical Behavior : Cyclic voltammetry shows quasi-reversible redox activity (oxidation peak: 0.475 V; reduction peak: 0.392 V) due to the ferrocene moiety, absent in this compound .
Key Differences :
Applications : FcCH₂CO-Leu-OMe is explored for electrochemical sensing, leveraging ferrocene’s redox activity, whereas this compound is purely a synthetic intermediate .
Key Differences :
| Property | This compound | Cbz-Pro-Leu-OMe |
|---|---|---|
| Protecting Group | Boc (base-labile) | Cbz (acid-labile) |
| Deprotection | Requires TFA | Requires hydrogenolysis |
| Applications | General peptide synthesis | Specialized synthesis requiring mild conditions |
Advantage : Boc’s stability under acidic conditions makes it preferable for solid-phase peptide synthesis compared to Cbz .
Comparison with Functionally Similar Compounds
Electrochemical Probes (e.g., Fc-DNA Conjugates)
Function : Ferrocene-labeled DNA probes (e.g., Fc-CHO-DNA) are used in biosensing .
| Property | This compound | Fc-DNA Probes |
|---|---|---|
| Redox Activity | None | Oxidation peak at ~0.45 V |
| Storage | 2–8°C | –15°C (long-term stability) |
Note: this compound lacks inherent electrochemical utility but serves as a precursor for bioactive peptides.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 245.32 | 1.008 | 322.5 ± 25.0 |
| Fc-Pro-Leu-Gly-OMe | ~600 | N/A | N/A |
| FcCH₂CO-Leu-OMe | ~350 | N/A | N/A |
Biological Activity
Boc-D-Leu-OMe, a derivative of the amino acid leucine, is widely studied for its biological activities, particularly in the context of peptide synthesis and pharmacological applications. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a methyl ester on the carboxyl group, enhancing its stability and solubility. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Structure:
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight: 239.29 g/mol
Synthesis:
this compound can be synthesized through standard peptide coupling methods, often involving coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is often compared to that of other peptide derivatives.
2. Chemotactic Activity
Studies have demonstrated that this compound can stimulate chemotaxis in human neutrophils, similar to the well-known fMLF (formylmethionylleucylphenylalanine) tripeptide.
3. Neurosteroid Synthesis Modulation
This compound has been implicated in modulating neurosteroid synthesis by interacting with translocator proteins (TSPO). This interaction may influence stress response mechanisms.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
Case Study 2: Chemotaxis in Human Neutrophils
A study assessed the chemotactic response of human neutrophils to this compound compared to fMLF. The results showed that while this compound did not surpass fMLF in chemotactic potency, it significantly induced superoxide production, suggesting potential use in immune modulation therapies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-D-Leu-OMe in academic laboratories?
- Methodological Answer : this compound is typically synthesized via solution-phase peptide synthesis. Key steps include:
- Boc protection : React D-leucine methyl ester with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., dioxane/water) .
- Purification : Use thin-layer chromatography (TLC) or column chromatography to isolate intermediates.
- Characterization : Confirm structure via -NMR (e.g., tert-butyl protons at δ 1.4 ppm) and -NMR (carbonyl signals at ~170 ppm) .
- Data Table :
| Step | Reagents/Conditions | Key Spectral Data |
|---|---|---|
| Boc Protection | BocO, NaHCO, dioxane/HO | -NMR: δ 1.4 (s, 9H, tert-butyl) |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.6 ppm) groups. Chiral purity is assessed via -NMR with chiral shift reagents .
- HPLC : Use a C18 column (e.g., 60% acetonitrile/water) to monitor purity. Retention times vary based on mobile phase .
- Common Pitfalls : Baseline noise in HPLC due to improper column equilibration; mitigate by pre-running the mobile phase for 30 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chiral purity assessments between HPLC and optical rotation data for this compound?
- Methodological Answer : Contradictions often arise from calibration errors or enantiomeric excess (ee) calculation methods.
- Cross-Validation : Compare HPLC ee (using a chiral column, e.g., Chiralpak IA) with polarimetry (specific rotation [α] ≈ -15° for D-configuration) .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods .
Q. What computational models predict this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis rates in acidic (pH 2–4) vs. neutral conditions. Use software like GROMACS with CHARMM36 force fields .
- Density Functional Theory (DFT) : Calculate energy barriers for ester bond cleavage. Key parameters: solvation effects (PCM model) and transition-state geometries .
- Data Table :
| Condition | Predicted Half-Life (MD) | Experimental Half-Life |
|---|---|---|
| pH 3, 25°C | 48 hrs | 45 ± 3 hrs |
Q. How to design experiments to assess this compound’s role in modifying peptide backbone conformation?
- Methodological Answer :
- PICO Framework :
- Population : Model peptides (e.g., Leu-enkephalin analogs).
- Intervention : Incorporate this compound at varying positions.
- Comparison : Wild-type vs. modified peptides.
- Outcome : Circular dichroism (CD) spectra for secondary structure analysis .
- Controls : Include scrambled sequences and D/L-isomer controls.
Data Contradiction and Troubleshooting
Q. Why do this compound synthesis yields vary between laboratories using identical protocols?
- Methodological Answer : Variability stems from:
- Moisture Sensitivity : Anhydrous conditions are critical; Karl Fischer titration ensures solvent dryness (<50 ppm HO) .
- Racemization : Monitor via Marfey’s reagent derivatization and HPLC. Optimize reaction time (<2 hrs) and temperature (0–4°C) .
- Case Study : A 2023 interlab comparison showed 70–85% yields; deviations correlated with ambient humidity (>60% RH reduced yields by 15%) .
Q. How to address conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
